![molecular formula C7H10ClN3 B3287964 4-Chloro-2-isopropylpyrimidin-5-amine CAS No. 849353-37-3](/img/structure/B3287964.png)
4-Chloro-2-isopropylpyrimidin-5-amine
Overview
Description
“4-Chloro-2-isopropylpyrimidin-5-amine” is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves various methods. One of the common methods involves the reaction between easily available chalcones and benzamidine hydrochloride . The reaction proceeds in an [3 + 3] annulation–oxidation order .Chemical Reactions Analysis
Chemical reactions involving “this compound” can be complex, involving a network of numerous molecular interactions . Understanding these reactions requires a detailed analysis of the reaction pathways and the intermediates involved .Mechanism of Action
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that drugs generally work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that pyrimidines can have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidines can exhibit potent anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-2-isopropylpyrimidin-5-amine in lab experiments is its high purity and efficiency of synthesis. This compound is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research fields.
Future Directions
There are several future directions for the research on 4-Chloro-2-isopropylpyrimidin-5-amine. One direction is to further study its potential use as an anti-cancer agent and anti-inflammatory agent. Another direction is to study its potential use as a herbicide and pesticide in agriculture. Additionally, further research can be done to explore its potential use as a precursor for the synthesis of various materials and as a catalyst in chemical reactions.
Scientific Research Applications
4-Chloro-2-isopropylpyrimidin-5-amine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
In the field of agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. This compound has also been studied for its potential use as a pesticide due to its ability to kill insects.
In the field of material science, this compound has been studied for its potential use as a precursor for the synthesis of various materials such as polymers and coatings. This compound has also been studied for its potential use as a catalyst in various chemical reactions.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-propan-2-ylpyrimidin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWORFIDKXCOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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